molecular formula C7H6ClNO3 B2876389 2-Chloro-6-hydroxymethyl-isonicotinic acid CAS No. 900799-89-5

2-Chloro-6-hydroxymethyl-isonicotinic acid

Cat. No. B2876389
CAS RN: 900799-89-5
M. Wt: 187.58
InChI Key: XJPGPQOESPWFKD-UHFFFAOYSA-N
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Description

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid .


Molecular Structure Analysis

The molecular structure of isonicotinic acid consists of a pyridine ring with a carboxylic acid group at the 4-position . In “2-Chloro-6-hydroxymethyl-isonicotinic acid”, additional chlorine and hydroxymethyl groups would be attached at the 2- and 6-positions, respectively.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For isonicotinic acid, it appears as a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1 . The properties of “2-Chloro-6-hydroxymethyl-isonicotinic acid” would be different and are not available in the current literature.

Scientific Research Applications

Plant Immunity Activation

2-Chloro-6-hydroxymethyl-isonicotinic acid: is being explored as a synthetic chemical inducer of plant immunity . Unlike traditional pesticides, these inducers work by activating the plant’s own defense mechanisms rather than directly targeting pathogens. This approach is seen as a promising alternative to conventional pesticides, which can have negative impacts on crops, beneficial microorganisms, and human health.

Agricultural Disease Management

In agriculture, derivatives of isonicotinic acid, such as 2-Chloro-6-hydroxymethyl-isonicotinic acid , are being studied for their potential to induce systemic acquired resistance (SAR) in plants . SAR is a natural defense mechanism that protects plants against a broad spectrum of pathogens, making it a key area of research for sustainable agriculture.

Medicinal Chemistry

The compound’s derivatives are being investigated for their potential in medicinal chemistry. For example, hydrazide derivatives of isonicotinic acid are used in drugs like isoniazid, which is an important antibiotic used in tuberculosis treatment . Research into new derivatives could lead to the development of novel pharmaceuticals.

Biotechnology Research

In biotechnology, 2-Chloro-6-hydroxymethyl-isonicotinic acid and its derivatives are being studied for their role in gene expression and regulation. For instance, they may influence the activity of enzymes like histone-lysine N-methyltransferase, which plays a role in epigenetic modifications .

Material Science

The compound’s derivatives are also being explored in material science for their binding properties. These compounds can form complexes with various metals, which could be useful in creating new materials with specific electronic or catalytic properties .

Environmental Applications

Research is being conducted on the use of isonicotinic acid derivatives in environmental applications. They could potentially be used to develop new methods for environmental remediation or as part of sustainable practices in various industries .

Chemical Synthesis

2-Chloro-6-hydroxymethyl-isonicotinic acid: is valuable in synthetic chemistry as a building block for more complex molecules. Its reactivity allows for the creation of a wide range of derivatives, each with potential applications in different fields of chemical research .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives could be used as reagents or standards in chemical assays. Their well-defined structures make them suitable for use in high-precision measurements and calibrations in various analytical techniques .

Future Directions

The use of synthetic chemical inducers of plant immunity, including some isonicotinic acid derivatives, is a promising area of research . These compounds offer an alternative to conventional pesticides and could lead to the development of more sustainable agricultural practices .

properties

IUPAC Name

2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-2,10H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPGPQOESPWFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydroxymethyl-isonicotinic acid

CAS RN

900799-89-5
Record name 2-chloro-6-(hydroxymethyl)pyridine-4-carboxylic acid
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